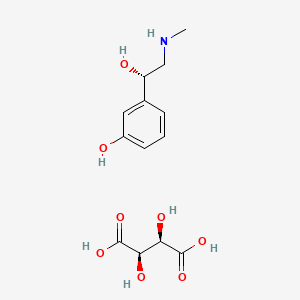
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate is a chemical compound widely used in the pharmaceutical industry. It is an alpha-1 adrenergic receptor agonist, primarily utilized for its vasoconstrictive properties. This compound is often employed in the treatment of hypotension, nasal congestion, and as a mydriatic agent in ophthalmology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be synthesized through several methods. One common approach involves the chlorination of a precursor compound, followed by chiral reduction, amination, and salification . The process typically includes:
Chlorination Reaction: The precursor compound undergoes chlorination.
Chiral Reduction Reaction: The chlorinated compound is reduced using chiral catalysts.
Amination and Salification: The reduced compound is aminated and then converted into its tartrate salt form through salification.
Industrial Production Methods: Industrial production of phenylephrine tartrate often involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, meeting the standards set by pharmacopoeias .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated and nitrated phenylephrine derivatives
Wissenschaftliche Forschungsanwendungen
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Widely used in the development of drugs for treating hypotension, nasal congestion, and as a mydriatic agent.
Industry: Utilized in the formulation of over-the-counter medications for cold and flu symptoms
Wirkmechanismus
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate exerts its effects by acting as an alpha-1 adrenergic receptor agonist. This interaction leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. In ophthalmology, it induces mydriasis by contracting the dilator muscles of the iris .
Vergleich Mit ähnlichen Verbindungen
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be compared with other adrenergic agonists such as:
Pseudoephedrine: Another nasal decongestant with a similar mechanism but different pharmacokinetics.
Norepinephrine: A potent vasoconstrictor used in critical care settings.
Ephedrine: A compound with both alpha and beta adrenergic activity, used for its stimulant effects.
Uniqueness: this compound is unique due to its selective alpha-1 adrenergic receptor activity, making it particularly effective for localized vasoconstriction without significant central nervous system stimulation .
Eigenschaften
CAS-Nummer |
13998-27-1 |
|---|---|
Molekularformel |
C13H19NO8 |
Molekulargewicht |
317.294 |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
InChI-Schlüssel |
NHKOTKKHHYKARN-KZKMUFAMSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Synonyme |
(S)-(beta-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



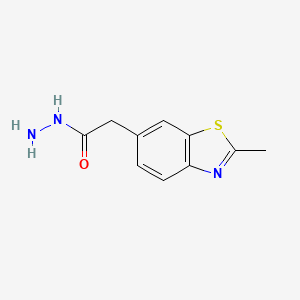
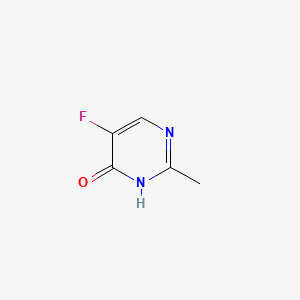
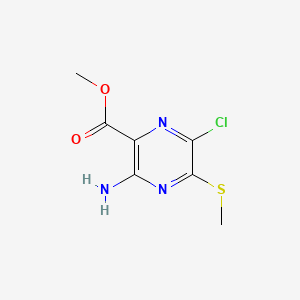
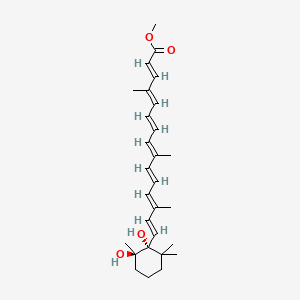
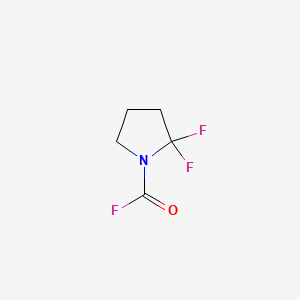
![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)

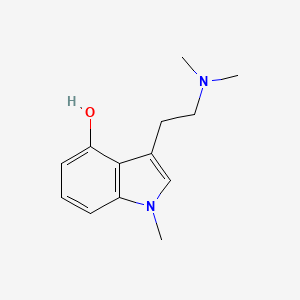
![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
![(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione](/img/structure/B576462.png)
